2-Cyclopropyl-1-morpholinoethanone
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Overview
Description
Scientific Research Applications
Phase Transitions in Lipids
One study explored the thermotropic behavior and molecular properties of phosphatidylethanolamines with cyclopropane rings, finding that replacing the choline moiety by ethanolamine led to higher ordering of the fatty acyl chains and that introduction of a cyclopropane unit decreased the temperature of the gel to liquid-crystal phase transition, indicating the impact of cyclopropane rings on lipid bilayers' structural organization and phase behavior (Perly, Smith, & Jarrell, 1985).
Conformationally Restricted Peptide Isosteres
Another significant application is in the design and synthesis of conformationally restricted peptide isosteres. Research showed that 1,2,3-trisubstituted cyclopropanes can lock a section of a peptide backbone in an extended beta-strand conformation, serving as novel mimetics for peptide linkages. These compounds exhibited inhibitory activity against renin at nanomolar concentrations, demonstrating their potential as bioactive molecules (Martín et al., 1992).
Stereoselective Synthesis
Research into the stereoselective synthesis of α-hydroxycyclopropanecarboxylic acids via cyclopropanation of chiral α-alkoxy acrylamides demonstrated the chemical versatility of cyclopropane-containing compounds. This method provides a pathway to enantiomerically enriched α-hydroxycyclopropanecarboxylic acids, showcasing the utility of cyclopropyl groups in complex molecule synthesis (Pansare & Jain, 1999).
Photoinitiators and Cytotoxicity
A study evaluated the cytotoxic effects of dichloropropane (DCP) and photoinitiators on human embryonic lung fibroblasts, uncovering that the combination of DCP with certain photoinitiators significantly induced cytotoxicity. This research highlights the relevance of cyclopropane derivatives in assessing occupational health risks related to chemical exposure (Kawasaki et al., 2015).
Bioisostere Development
The photochemical conversion of aminocyclopropanes into 1-aminonorbornanes was investigated for its potential to provide a new aniline bioisostere, demonstrating a novel approach to generating saturated motifs in drug discovery. This method enables the creation of diverse substitution patterns on the saturated carbocyclic framework, offering insights into reducing metabolic susceptibility within drug development programs (Staveness et al., 2019).
Mechanism of Action
Target of Action
It is known that cyclopropyl groups, which are present in this compound, have been used in drug development and display bioactivity in various cell lines . The mechanism of inhibition is proposed to occur through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .
Mode of Action
The mode of action of 2-Cyclopropyl-1-morpholinoethanone is believed to involve an enzymatic cyclopropane ring opening reaction . This reaction results in the formation of a covalent bond with a target enzyme, leading to inhibition of the enzyme’s activity . The compounds undergo this reaction with a clear diastereoselective preference for the α-stereoisomer of the cyclopropane ring, consistent with a target-based activation of the compounds .
Biochemical Pathways
Cyclopropane-containing compounds have been shown to affect various biochemical pathways, including those involved in cysteine biosynthesis
Pharmacokinetics
The cyclopropane group is known to impose conformational rigidity on the molecules of physiologically active compounds, which can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .
Result of Action
It is known that cyclopropane-containing compounds can display bioactivity in various cell lines, including hela cancer cell lines
Action Environment
It is known that the success of suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Cyclopropyl-1-morpholinoethanone are not well-documented. Cyclopropane-containing compounds are known to have unique reactivity due to their structural motif . They are widespread in natural products and are usually essential for biological activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that cyclopropane-containing compounds can undergo enzymatic ring-opening reactions, forming covalent bonds with target enzymes . Whether this compound undergoes similar reactions is not clear.
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Cyclopropane-containing compounds are known to be involved in diverse biosynthetic pathways
Properties
IUPAC Name |
2-cyclopropyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIWFBRRFAVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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